Cas no 2233-18-3 (3,5-Dimethyl-4-hydroxybenzaldehyde)

3,5-Dimethyl-4-hydroxybenzaldehyde is a versatile aromatic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique structure, characterized by a methyl group and a hydroxyl group on the benzene ring, contributes to its reactivity and selectivity in chemical reactions. This compound is particularly valuable for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
3,5-Dimethyl-4-hydroxybenzaldehyde structure
2233-18-3 structure
商品名:3,5-Dimethyl-4-hydroxybenzaldehyde
CAS番号:2233-18-3
MF:C9H10O2
メガワット:150.1745
MDL:MFCD00006946
CID:42652
PubChem ID:75222

3,5-Dimethyl-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3,5-Dimethyl-4-hydroxybenzaldehyde
    • 4-Hydroxy-3,5-dimethylbenzaldehyde
    • 2,6-dimethyl-p-formylphenol
    • 3,5-dimethyl-4-hydroksybenzaldehyde
    • 4-Formyl-2,6-xylenol
    • 4-hydroxy-3,5-dimethyl-benzaldehyd
    • 4-Hydroxy-3,5-DiMethyl-Benzaldehyde
    • Benzaldehyde,4-hydroxy-3,5-dimethyl
    • 3,5-dimethyl-4-hydorxybenzaldehyde
    • EINECS 218-774-5
    • Benzaldehyde,5-dimethyl-
    • 2233-18-3
    • 3,5-Dimethyl-4-hydroxybenzaidehyde
    • NCGC00335010-01
    • H1023
    • 4-formyl-2,6-dimethylphenol
    • SY001837
    • SCHEMBL143965
    • 23PA2PMP9F
    • UNII-23PA2PMP9F
    • DTXSID8062282
    • 4-Hydroxy-3,5-dimethyl benzaldehyde
    • BP-22343
    • AM20060554
    • 4-Hydroxy-3,5-dimethylbenzaldehyde, 95%
    • J-650153
    • BB 0243140
    • NSC 128405
    • Z56978032
    • AKOS000104166
    • BCP20234
    • HY-W007807
    • EN300-17665
    • NSC128405
    • InChI=1/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H
    • Benzaldehyde, 4-hydroxy-3,5-dimethyl-
    • W-107484
    • MFCD00006946
    • 4-hydroxy-3, 5-dimethyl benzaldehyde
    • 2,5-dihydroxy-3-methyl-6-nonyl-1,4-benzoquinone;3,5-Dimethyl-4-hydroxybenzaldehyde
    • 4-hydroxy-3, 5-dimethylbenzaldehyde
    • FT-0614670
    • 3,5 -dimethyl-4-hydroxybenzaldehyde
    • PS-4139
    • A816115
    • 4-hydroxy 3,5-dimethyl benzaldehyde
    • NSC-128405
    • AB01105446-03
    • 3,5-dimethyl-4-hydroxy-benzaldehyde
    • CS-W007807
    • NS00027130
    • 3,5-dimethyl-4-hydroxy benzaldehyde
    • BBL100114
    • DB-024394
    • STK498303
    • MDL: MFCD00006946
    • インチ: 1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
    • InChIKey: UYGBSRJODQHNLQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(O)C(C)=CC(C=O)=C1
    • BRN: 1908717

計算された属性

  • せいみつぶんしりょう: 150.06800
  • どういたいしつりょう: 150.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 互変異性体の数: 4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: ライトブラウン結晶粉末
  • 密度みつど: 1.0858 (rough estimate)
  • ゆうかいてん: 113.0 to 117.0 deg-C
  • ふってん: 263.9℃ at 760 mmHg
  • フラッシュポイント: 109.7℃
  • 屈折率: 1.5180 (estimate)
  • PSA: 37.30000
  • LogP: 1.82150
  • ようかいせい: 水に溶けない
  • かんど: Air Sensitive

3,5-Dimethyl-4-hydroxybenzaldehyde セキュリティ情報

3,5-Dimethyl-4-hydroxybenzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3,5-Dimethyl-4-hydroxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1026304-100g
4-Hydroxy-3,5-dimethylbenzaldehyde
2233-18-3 98%
100g
¥266 2023-04-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DL118-100g
3,5-Dimethyl-4-hydroxybenzaldehyde
2233-18-3 99%
100g
¥337.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DL118-25g
3,5-Dimethyl-4-hydroxybenzaldehyde
2233-18-3 99%
25g
¥109.0 2022-06-10
abcr
AB147125-5 g
3,5-Dimethyl-4-hydroxybenzaldehyde, 98%; .
2233-18-3 98%
5g
€68.30 2023-05-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25123-1g
4-Hydroxy-3,5-dimethylbenzaldehyde, 97+%
2233-18-3 97+%
1g
¥864.00 2023-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-226674-5 g
4-Hydroxy-3,5-dimethylbenzaldehyde,
2233-18-3
5g
¥1,151.00 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H135703-100g
3,5-Dimethyl-4-hydroxybenzaldehyde
2233-18-3 ≥98.0%(T)
100g
¥285.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026671-100g
3,5-Dimethyl-4-hydroxybenzaldehyde
2233-18-3 98%
100g
¥169 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026671-500g
3,5-Dimethyl-4-hydroxybenzaldehyde
2233-18-3 98%
500g
¥826 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H59320-25g
4-Hydroxy-3,5-dimethylbenzaldehyde
2233-18-3 98%
25g
¥98.0 2023-09-07

3,5-Dimethyl-4-hydroxybenzaldehyde 関連文献

3,5-Dimethyl-4-hydroxybenzaldehydeに関する追加情報

Introduction to 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3)

3,5-Dimethyl-4-hydroxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2233-18-3, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical applications. This aromatic aldehyde, characterized by its distinct hydroxyl and methyl substituents on a benzene ring, has garnered considerable attention in recent years due to its versatile reactivity and potential biological activities. The compound’s structural features make it a valuable intermediate in the synthesis of various pharmacologically relevant molecules, including natural products and drug candidates.

The chemical structure of 3,5-Dimethyl-4-hydroxybenzaldehyde consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 4th position, along with an aldehyde functional group at the 1st position. This arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups creates a balance that enhances its utility in synthetic chemistry.

In recent years, 3,5-Dimethyl-4-hydroxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical research. One of the most promising areas is its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing complex heterocyclic frameworks, which are often found in therapeutic agents targeting neurological disorders. The aldehyde group serves as a versatile handle for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Moreover, 3,5-Dimethyl-4-hydroxybenzaldehyde has been investigated for its pharmacological effects. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, and even anticancer properties. The hydroxyl group’s ability to form hydrogen bonds and its interaction with various enzymes make it an attractive scaffold for drug design. Researchers are particularly interested in how modifications around this core structure can modulate biological activity without compromising efficacy.

The synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde itself is another area of active interest. Traditional methods often involve the oxidation of corresponding methyl-substituted benzene derivatives or the condensation reactions involving phenols and aldehydes. However, modern synthetic approaches have focused on improving yields and reducing environmental impact. Catalytic methods, including transition-metal-catalyzed reactions, have been employed to achieve more efficient and sustainable production processes.

Recent advancements in computational chemistry have also enhanced our understanding of 3,5-Dimethyl-4-hydroxybenzaldehyde’s reactivity. Molecular modeling studies predict that this compound can act as a ligand in metal complexes, which could be exploited for catalytic applications or as therapeutic agents themselves. Such insights are crucial for designing new synthetic strategies and optimizing existing ones.

In industrial settings, 3,5-Dimethyl-4-hydroxybenzaldehyde is valued for its role in producing fine chemicals and specialty materials. Its aromatic nature allows it to be incorporated into polymers and coatings that require specific thermal or mechanical properties. Additionally, its fragrance-like characteristics make it a candidate for use in perfumery and flavoring agents when appropriately functionalized.

The future prospects for 3,5-Dimethyl-4-hydroxybenzaldehyde are bright, particularly as synthetic methodologies continue to evolve. Innovations in green chemistry may lead to more eco-friendly production routes, while advances in biocatalysis could offer novel ways to access complex derivatives. Furthermore, interdisciplinary research combining organic chemistry with medicinal chemistry is likely to uncover new therapeutic applications for this versatile compound.

In conclusion,3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3) remains a cornerstone in both academic research and industrial applications. Its unique structural features enable diverse chemical transformations and biological interactions, making it indispensable in modern chemical synthesis and drug development. As our understanding of its properties grows, this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.

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